5-(2-Chloro-4-methylphenyl)-2-fluorophenol
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Overview
Description
5-(2-Chloro-4-methylphenyl)-2-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of a chlorine atom at the 2-position and a fluorine atom at the 2-position on the phenol ring, along with a methyl group at the 4-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol typically involves the halogenation of a suitable phenol precursor. One common method is the chlorination of 2-fluorophenol in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions.
Another approach involves the methylation of 2-chloro-5-fluorophenol using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation processes. These processes are typically optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-methylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the phenol group to a hydroxy group.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives or dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-2-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique chemical structure makes it a candidate for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its halogenated phenol structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s halogen atoms can participate in halogen bonding interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the fluorine atom.
2-Chloro-5-methylphenol: Similar but with different positions of the chlorine and methyl groups.
4-Fluoro-2-methylphenol: Similar but with a fluorine atom instead of chlorine.
Uniqueness
5-(2-Chloro-4-methylphenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, along with a methyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of multiple halogen atoms can enhance the compound’s stability and resistance to degradation, while the methyl group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIBLVWASEDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684303 |
Source
|
Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-79-2 |
Source
|
Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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